molecular formula C14H17N3OS B2906723 N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391225-90-4

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2906723
CAS No.: 391225-90-4
M. Wt: 275.37
InChI Key: XNXCQUBBLGCITK-UHFFFAOYSA-N
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Description

N-[5-(2,3,5,6-Tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C14H17N3OS . It features a 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities . This scaffold is a key structural component in several established pharmaceuticals, such as the carbonic anhydrase inhibitor acetazolamide, which is used to treat epilepsy, glaucoma, and altitude sickness . The specific substitution pattern of this compound, incorporating a 2,3,5,6-tetramethylphenyl group, suggests potential for enhanced lipophilicity and unique steric interactions with biological targets. Research into structurally related 1,3,4-thiadiazole-acetamide derivatives has demonstrated promising pharmacological properties, including potent and selective inhibition of carbonic anhydrase II (CA II) and notable neuroprotective effects in cellular models . This implies potential research applications in neuroscience and enzymology. The presence of the acetamide moiety is a common feature in drugs and bioactive molecules, often contributing to hydrogen bonding and metabolic stability. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-7-6-8(2)10(4)12(9(7)3)13-16-17-14(19-13)15-11(5)18/h6H,1-5H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCQUBBLGCITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3,5,6-tetramethylphenyl hydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized in the presence of acetic anhydride to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The tetramethylphenyl group in the target compound likely increases LogP compared to polar derivatives like acetazolamide (LogP ~0.38), enhancing passive cellular uptake .
  • Steric Effects : The tetramethyl substitution may reduce enzymatic degradation compared to less bulky analogs (e.g., benzylthio or ethylthio derivatives) .
  • Thermal Stability : Melting points for analogs range from 132–180°C, suggesting that the tetramethylphenyl group could elevate thermal stability due to crystallinity imparted by aromatic stacking .

Antimicrobial Activity

Compounds with benzylthio or chlorobenzylthio substituents (e.g., 5c, 5d in ) exhibit antimicrobial properties, with melting points correlating to crystalline stability . The tetramethylphenyl analog’s steric bulk may hinder interactions with microbial targets compared to smaller substituents but could improve pharmacokinetic profiles .

Anticancer Activity

Compound 4y () demonstrates potent cytotoxicity against MCF-7 and A549 cells (IC₅₀ = 0.084 and 0.034 mmol L⁻¹, respectively), attributed to its bis-thiadiazole structure. The tetramethylphenyl derivative’s lipophilicity may enhance tumor penetration but requires empirical validation .

Enzyme Inhibition

Acetazolamide’s sulfamoyl group enables potent carbonic anhydrase inhibition, a mechanism absent in the tetramethylphenyl analog.

Biological Activity

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiadiazole derivatives and acetamide linkers. The structural formula can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

This structure contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines.

  • In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 value of 0.28 µg/mL , indicating potent growth inhibition through G2/M cell cycle arrest .
    • HCT116 (Colon Cancer) : Exhibited an IC50 value of 3.29 µg/mL , showcasing its efficacy against colon carcinoma .
  • Mechanism of Action :
    • The compound's anticancer activity is attributed to its ability to inhibit key proteins involved in cell proliferation and survival pathways. For instance, it has been shown to down-regulate MMP2 and VEGFA expression levels in treated cells .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits additional biological activities:

  • Antiinflammatory Effects : Preliminary studies suggest that thiadiazole derivatives possess anti-inflammatory properties that may contribute to their overall therapeutic potential .
  • Anticonvulsant Activity : Some derivatives within the thiadiazole class have shown promise in anticonvulsant activity through mechanisms involving GABAergic modulation .

Case Studies and Research Findings

Several research studies have explored the biological activity of thiadiazole derivatives:

StudyCell LineIC50 ValueMechanism
1MCF-70.28 µg/mLG2/M Arrest
2HCT1163.29 µg/mLProtein Inhibition
3HL609.6 µMApoptosis Induction

Notable Research Findings

  • A study reported that a related thiadiazole derivative inhibited the survival of acute promyelocytic leukemia HL-60 cells with an IC50 of 9.6 µM , emphasizing its potential in hematological malignancies .
  • Molecular docking studies indicated that the compound could inhibit STAT3 transcriptional activity by interfering with DNA binding and CDK9 kinase activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide?

  • Methodology :

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions.
  • Step 2 : Acylation of the thiadiazole amine group using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
  • Critical Conditions :
  • Temperature : Reflux (~80–90°C) in ethanol or DMF .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .
  • Catalysts : Acidic catalysts (e.g., acetic acid) for cyclization .
  • Yield Optimization : Reaction monitoring via TLC and purification by recrystallization (e.g., aqueous ethanol) improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., S···O contacts, dihedral angles >80° between aromatic rings) .
    • Supplementary Techniques :
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Screening Workflow :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
  • Target Identification : Molecular docking with enzymes (e.g., COX-2 or topoisomerase II) predicts binding affinity .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility :

  • Polar Solvents : Moderate solubility in DMSO or DMF; poor in water .
    • Stability :
  • pH Sensitivity : Stable at pH 5–7; hydrolyzes in strongly acidic/basic conditions .
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data recommended) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Strategy :

  • Substituent Modification :
  • Thiadiazole Core : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilicity .
  • Acetamide Side Chain : Replace with sulfonamide or urea to modulate pharmacokinetics .
  • Computational Modeling :
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • MD Simulations : Assess binding dynamics with biological targets (e.g., protein-ligand RMSD analysis) .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Case Example : Discrepancies in IC₅₀ values across cell lines.

  • Hypothesis Testing :
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays .
  • Membrane Permeability : Use Caco-2 cell models to assess transport efficiency .
  • Data Validation :
  • Orthogonal Assays : Confirm activity with ATP-based viability assays or flow cytometry .

Q. How can degradation pathways be mapped to improve formulation stability?

  • Analytical Workflow :

  • Forced Degradation : Expose to heat (60°C), UV light, or oxidative stress (H₂O₂) .
  • Degradant Identification :
  • HPLC-MS/MS : Resolve degradation products (e.g., hydrolyzed acetamide or oxidized thiadiazole) .
  • Stabilization Strategies :
  • Lyophilization : For long-term storage in inert atmospheres .

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